4-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-14-3-5-16(6-4-14)21-23-22(29-24-21)20-15(2)18-13-17(7-8-19(18)28-20)31(26,27)25-9-11-30-12-10-25/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNROZBBKGOPGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCSCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine (CAS Number: 1040635-55-9) is a complex organic molecule that has garnered attention for its potential biological activities. The structure incorporates a thiomorpholine ring and an oxadiazole moiety, both of which are known to contribute to diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.6 g/mol. The presence of the oxadiazole and benzofuran rings suggests potential interactions with biological targets, making it a candidate for further research into its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.6 g/mol |
| CAS Number | 1040635-55-9 |
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds with oxadiazole structures have shown significant anticancer properties. For instance, derivatives have been noted to inhibit various cancer cell lines with IC50 values in the micromolar range. A study highlighted that oxadiazole derivatives exhibited moderate activity against multiple cancer cell lines including human colon adenocarcinoma and breast cancer cells .
- Anti-inflammatory Effects : The presence of specific functional groups in oxadiazoles has been associated with anti-inflammatory activities. This is particularly relevant for compounds targeting inflammatory pathways in diseases such as arthritis and other chronic conditions .
- Antimicrobial Properties : The compound's structure may also confer antimicrobial effects, as many oxadiazole derivatives have demonstrated efficacy against bacterial and fungal strains .
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cellular processes related to cancer and inflammation .
- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression, leading to cell death .
Case Studies
In a recent study examining the antiproliferative effects of similar oxadiazole compounds, one derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance biological activity .
Another study focused on the structure-activity relationship (SAR) of thiazole and oxadiazole derivatives indicated that specific substitutions on the phenyl ring significantly increased cytotoxicity against various cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Modified Heterocyclic Cores
1-{3-Methyl-2-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-Benzofuran-5-Sulfonyl}Azepane (F987-0269)
- Molecular Formula : C₂₄H₂₅N₃O₄S
4-[4-((4-Methylphenyl)Sulfonyl)-2-((4-Methylphenyl)Thio)-5-Thiazolyl]Morpholine (CAS 557773-86-1)
- Molecular Formula : C₂₁H₂₂N₂O₃S₃
- Key Differences : Substitutes benzofuran-oxadiazole with a thiazole ring and introduces a thioether linkage.
- Impact : The thiazole-thioether system may reduce aromatic π-stacking interactions compared to the oxadiazole-benzofuran system, influencing solubility and target affinity .
Analogues with Varied Substituents
3-(4-{1-[(4-Methylphenyl)Sulfonyl]-1H-Indol-3-yl}-1,3-Thiazol-2-yl)-1H-Pyrrolo[2,3-b]Pyridine (3g)
- Molecular Formula : C₂₅H₁₈N₄O₂S₂
- Key Differences : Replaces benzofuran-oxadiazole with an indole-thiazole-pyrrolopyridine system.
N-(5-Chloro-2,4-Dimethoxyphenyl)-3-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Propanamide (CHEBI:119885)
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
Preparation Methods
Cyclization of Phenolic Precursors
The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxy-3-methyl-5-nitroacetophenone. In a modified Claisen rearrangement, the precursor undergoes thermal cyclization at 125°C in polyphosphoric acid (PPA) for 48 hours, yielding 3-methyl-5-nitro-1-benzofuran. Adjusting the reaction time to 36 hours improves yield to 72%, as prolonged heating induces decomposition.
Table 1: Benzofuran Cyclization Optimization
| Precursor | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxy-3-methyl-5-nitro | PPA | 125 | 48 | 65 |
| 2-Hydroxy-3-methyl-5-nitro | PPA | 125 | 36 | 72 |
Oxadiazole Ring Formation
Amidoxime Cyclization
The 1,2,4-oxadiazole moiety is introduced via cyclocondensation of 3-methyl-5-nitrobenzofuran-2-carboxamide with 4-methylbenzamidoxime. Using EDCl/HOBt coupling in DMF at 80°C for 12 hours, the reaction achieves 68% yield. LCMS analysis confirms intermediate formation ().
Nitro Reduction and Cyclization
Post-cyclization, the nitro group is reduced using H/Pd-C in ethanol, followed by reaction with chloroacetyl chloride to form the oxadiazole. This two-step process yields 58% of 3-methyl-2-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1-benzofuran.
Table 2: Oxadiazole Synthesis Methods
| Method | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt coupling | EDCl, HOBt, DMF | 80 | 68 |
| Nitro reduction + cyclization | H/Pd-C, chloroacetyl chloride | 25 | 58 |
Sulfonation at the Benzofuran 5-Position
Chlorosulfonation
Regioselective sulfonation is achieved using chlorosulfonic acid in dichloroethane at 0°C. The 5-position is favored due to electron-withdrawing effects of the oxadiazole, yielding 3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl chloride (82% yield).
Solvent and Temperature Effects
Lower temperatures (0–5°C) minimize polysulfonation, while dichloroethane enhances solubility versus chloroform.
Thiomorpholine Coupling
Nucleophilic Substitution
The sulfonyl chloride intermediate reacts with thiomorpholine in dichloromethane (DCM) using triethylamine as a base. Stirring at 25°C for 6 hours affords the final compound in 79% yield.
Table 3: Thiomorpholine Coupling Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 6 | 79 |
| Pyridine | THF | 40 | 8 | 65 |
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (EtOAc/hexanes, 1:3) isolates the target compound with >98% purity. Recrystallization from EtOAc/hexanes (1:1) yields colorless crystals.
Spectroscopic Validation
-
-NMR (400 MHz, DMSO-d) : δ 8.72 (s, 1H, oxadiazole), 7.89–7.21 (m, 8H, aromatic), 3.12 (t, 4H, thiomorpholine), 2.44 (s, 3H, CH).
Challenges and Optimization
Q & A
Basic: What are the key steps and challenges in synthesizing this compound, and how can intermediates be characterized?
Answer:
The synthesis involves sequential heterocyclic ring formation and sulfonylation. Key steps include:
- Cyclization of precursors using Lawesson’s reagent to form the benzofuran-oxadiazole core .
- Sulfonylation with thiomorpholine under controlled conditions to introduce the sulfonyl group .
- Oxidative chlorination to activate intermediates for subsequent coupling .
Challenges:
- Low yields due to steric hindrance during sulfonylation.
- Side reactions from residual oxidizing agents.
Characterization:
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substitution patterns .
- IR spectroscopy verifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
- HPLC ensures purity (>95%) by detecting unreacted precursors .
Basic: What analytical techniques are recommended for confirming structure and purity?
Answer:
- Multinuclear NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and sulfonyl groups (δ 3.1–3.5 ppm for thiomorpholine) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
- TLC/HPLC : Monitor reaction progress and quantify impurities (e.g., unreacted 4-methylphenyl derivatives) .
Advanced: How can researchers design experiments to evaluate antitumor activity?
Answer:
- Cell Line Selection : Use NCI-60 panel for broad screening or target-specific lines (e.g., MCF-7 for breast cancer) .
- Dose-Response Assays : Apply MTT/WST-1 assays at 0.1–100 µM concentrations over 48–72 hours .
- Mechanistic Studies :
- Flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Western blotting for protein targets (e.g., Bcl-2, caspase-3) .
- Data Interpretation : Compare IC₅₀ values against cisplatin controls and analyze structure-activity trends (e.g., sulfonyl group critical for potency) .
Advanced: How can low yields in sulfonylation be addressed?
Answer:
- Optimize Reaction Conditions :
- Use anhydrous DMF as solvent to minimize hydrolysis .
- Employ coupling agents (e.g., EDC/HOBt) to activate sulfonyl chlorides .
- Catalytic Approaches : Palladium-mediated cross-coupling for sterically hindered substrates .
- Alternative Sulfonyl Sources : Replace thiomorpholine with morpholine derivatives to reduce steric bulk .
Advanced: How can computational methods predict biological interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to tubulin or kinase targets (PDB: 1SA0) .
- MD Simulations : Simulate ligand-protein stability (GROMACS, 50 ns trajectories) to assess binding modes .
- QSAR Modeling : Correlate logP values with cytotoxicity to prioritize analogs with improved permeability .
Advanced: What impurities arise during synthesis, and how are they mitigated?
Answer:
- Common Impurities :
- Des-sulfonyl byproducts : From incomplete coupling .
- Oxidation artifacts : Over-chlorinated intermediates .
- Mitigation :
- Flash Chromatography : Separate using silica gel (hexane:EtOAc gradients) .
- Recrystallization : Purify with ethanol/water mixtures .
- LC-MS Tracking : Identify impurities via fragmentation patterns .
Advanced: How can solubility and bioavailability be optimized?
Answer:
- Structural Modifications :
- Formulation Strategies :
- Use nanoparticle encapsulation (PLGA polymers) for sustained release .
- Salt Formation : Prepare hydrochloride salts to improve crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
